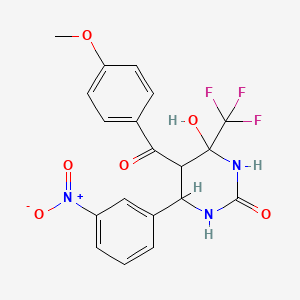![molecular formula C28H32N2OS B11630668 2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11630668.png)
2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes a quinazoline core fused with a cyclopentane ring and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the cyclopentane ring through cyclization reactions. The sulfanyl and methylphenyl groups are then introduced using appropriate reagents and conditions. Common reagents used in these steps include sulfur-containing compounds, alkyl halides, and aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Applications in materials science, such as the development of novel polymers or coatings.
作用機序
The mechanism of action of 2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the sulfanyl group may allow it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. The aromatic rings and quinazoline core may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[(3-Methylbutyl)sulfanyl]-3-(3-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one
- 2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4-one
Uniqueness
The unique spiro structure of 2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one sets it apart from other similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C28H32N2OS |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
2-(3-methylbutylsulfanyl)-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C28H32N2OS/c1-19(2)14-17-32-27-29-25-22-12-6-5-11-21(22)18-28(15-8-9-16-28)24(25)26(31)30(27)23-13-7-4-10-20(23)3/h4-7,10-13,19H,8-9,14-18H2,1-3H3 |
InChIキー |
NBDJCMSPPMZPRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11630587.png)
![1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B11630589.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11630595.png)
![1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B11630607.png)
![3-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}propanoic acid](/img/structure/B11630614.png)
![(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11630617.png)

![N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B11630647.png)
![methyl (2E)-2-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}hydrazinecarboxylate](/img/structure/B11630651.png)
![(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11630658.png)
![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B11630660.png)
![1-(4-Ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11630687.png)


